

Spectroscopic Profile of 2-(Benzylthio)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Benzylthio)ethanol**

Cat. No.: **B1581573**

[Get Quote](#)

Introduction

2-(Benzylthio)ethanol (CAS No. 3878-41-9) is a sulfur-containing organic compound featuring a benzyl group attached to an ethanol moiety through a thioether linkage. Its structure combines aromatic and aliphatic features with a primary alcohol, making it a versatile intermediate in organic synthesis and a molecule of interest in the development of novel chemical entities. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive analytical fingerprint of the molecule.

This technical guide offers an in-depth analysis of the spectroscopic data for **2-(Benzylthio)ethanol**. It is designed for researchers and scientists, providing not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental protocols required to obtain them. This approach ensures both technical accuracy and practical utility, reflecting the core principles of expertise and trustworthiness in scientific application.

Spectroscopic Data Summary & Interpretation

The combination of NMR, IR, and MS provides a comprehensive structural profile of **2-(Benzylthio)ethanol**. Each technique offers unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms in the molecule. The data presented here is referenced from the characterization of **2-(benzylthio)ethanol** as a synthetic intermediate by Cardona, W., et al.[1].

^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Structural Interpretation
7.36 – 7.25	Multiplet	5H	Aromatic (C_6H_5)	This complex signal corresponds to the five protons of the phenyl ring. The multiplet pattern arises from overlapping signals and spin-spin coupling between adjacent aromatic protons.
3.78	Singlet	2H	Benzyl ($-CH_2-Ph$)	The singlet nature of this peak indicates that these two benzylic protons have no adjacent proton neighbors to couple with. Their chemical shift is downfield due to the proximity of the electron-withdrawing sulfur atom and the aromatic ring.
3.71	Triplet	2H	$-CH_2-OH$	These protons are adjacent to the $-S-CH_2-$ group. The signal

is split into a triplet by the two neighboring protons on the sulfur-bearing carbon (n+1 rule, 2+1=3). The electronegative oxygen atom shifts this signal downfield.

2.70 Triplet 2H -S-CH₂- These protons are adjacent to the -CH₂-OH group. Their signal is split into a triplet by the two neighboring hydroxyl-bearing protons (n+1 rule, 2+1=3). The sulfur atom causes a moderate downfield shift.

1.95 Singlet 1H -OH This signal corresponds to the hydroxyl proton. Its chemical shift can be variable and depends on concentration, temperature, and solvent. It appears as a singlet because

its coupling to adjacent protons is often not observed due to rapid chemical exchange.

¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Structural Interpretation
138.1	C (quaternary, Ar)	The quaternary carbon of the phenyl ring to which the benzyl -CH ₂ - group is attached.
129.0	CH (aromatic)	Aromatic carbons in the phenyl ring. The overlap of signals is common for unsubstituted or monosubstituted benzene rings.
128.6	CH (aromatic)	Aromatic carbons in the phenyl ring.
127.3	CH (aromatic)	Aromatic carbons in the phenyl ring.
60.8	-CH ₂ -OH	The carbon of the hydroxymethyl group. Its chemical shift is significantly downfield due to the direct attachment of the highly electronegative oxygen atom.
36.3	Benzyl (-CH ₂ -Ph)	The benzylic carbon. Its chemical shift is influenced by the attached sulfur and the phenyl ring.
34.9	-S-CH ₂ -	The carbon adjacent to the sulfur atom. Sulfur is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the -CH ₂ -OH carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of **2-(Benzylthio)ethanol** is characterized by absorptions corresponding to the O-H, C-H (aromatic and aliphatic), and C-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group Interpretation
~3350	Strong, Broad	O-H stretch	This broad and intense absorption is highly characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding ^[2] .
3085, 3062, 3028	Medium	Aromatic C-H stretch	These absorptions just above 3000 cm ⁻¹ are typical for C-H stretching vibrations where the carbons are sp ² -hybridized, confirming the presence of the benzene ring.
2925, 2870	Medium	Aliphatic C-H stretch	These bands below 3000 cm ⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the sp ³ -hybridized C-H bonds in the ethyl and benzyl methylene groups.
1495, 1453	Medium-Weak	Aromatic C=C stretch	These peaks are characteristic of the carbon-carbon stretching vibrations within the aromatic ring, providing further evidence for the benzyl group.

~1050

Strong

C-O stretch

This strong absorption is indicative of the C-O single bond stretching vibration of the primary alcohol functional group[2].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation is often predictable and provides a "fingerprint" that aids in structural confirmation.

m/z (Mass/Charge Ratio)	Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway Interpretation
168	Moderate	$[\text{C}_9\text{H}_{12}\text{OS}]^+$ (Molecular Ion, M^+)	This peak represents the intact molecule with one electron removed, confirming the molecular weight of the compound (168.25 g/mol). Its presence, even if not the base peak, is crucial for identification.
91	100 (Base Peak)	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	This is the most stable and abundant fragment. It is formed by the cleavage of the C-S bond, generating the benzyl cation, which rearranges to the highly stable tropylium ion. This is a hallmark of benzyl-containing compounds[3].
123	Moderate	$[\text{M} - \text{CH}_2\text{OH}]^+$	This fragment results from the cleavage of the bond between the two ethyl carbons, with the loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$).
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)	Loss of a CH_2 group from the tropylium ion

			(m/z 91) can lead to the formation of the phenyl cation.
45	Moderate	$[\text{CH}_2\text{OH}]^+$	Alpha-cleavage next to the sulfur atom can result in the formation of this fragment, although less favored than benzyl cation formation.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to established analytical protocols. The following sections detail standard operating procedures for obtaining the NMR, IR, and MS spectra of liquid samples like **2-(Benzylthio)ethanol**.

General Analytical Workflow

The process from sample receipt to final data interpretation follows a logical sequence designed to ensure data integrity and accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Benzylthio)ethanol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581573#spectroscopic-data-of-2-benzylthio-ethanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com